(4-(Bromomethyl)-2-fluorophenyl)methanol

Catalog No.
S14539558
CAS No.
M.F
C8H8BrFO
M. Wt
219.05 g/mol
Availability
In Stock
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(4-(Bromomethyl)-2-fluorophenyl)methanol

Product Name

(4-(Bromomethyl)-2-fluorophenyl)methanol

IUPAC Name

[4-(bromomethyl)-2-fluorophenyl]methanol

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

InChI

InChI=1S/C8H8BrFO/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3,11H,4-5H2

InChI Key

XKMXUGLILCJASH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)F)CO

(4-(Bromomethyl)-2-fluorophenyl)methanol is a chemical compound with the molecular formula C₇H₆BrF O and a molecular weight of approximately 205.024 g/mol. It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenyl ring, which influences its chemical properties and biological activities. The compound has a melting point range of 31-35 °C and a boiling point of approximately 262.4 °C at 760 mmHg . Its density is reported to be around 1.7 g/cm³, and it has a flash point of about 112.5 °C .

Due to its functional groups:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, leading to the formation of different derivatives.
  • Reduction Reactions: The hydroxyl group in methanol can participate in reduction reactions, potentially forming alcohols or ethers.
  • Electrophilic Aromatic Substitution: The fluorine atom may direct electrophilic substitution reactions on the aromatic ring, allowing for further functionalization.

Several synthesis methods for (4-(Bromomethyl)-2-fluorophenyl)methanol have been reported:

  • Bromomethylation of Fluorophenol: Starting from 2-fluorophenol, bromomethylation can be achieved using formaldehyde and hydrobromic acid.
  • Reduction of Brominated Compounds: Brominated aromatic compounds can be reduced using lithium aluminum hydride or other reducing agents to yield the corresponding alcohol.
  • Direct Fluorination: Fluorination methods such as electrophilic fluorination can introduce the fluorine atom into the aromatic system.

(4-(Bromomethyl)-2-fluorophenyl)methanol finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Its unique properties may be utilized in developing new materials with specific functionalities.
  • Chemical Research: Used in studies related to organic synthesis and reaction mechanisms.

Similar compounds include:

  • (3-Bromo-2-fluorophenyl)methanol (CAS No. 261723-32-4): This compound features a bromine atom at the third position instead of the fourth, which may affect its reactivity and biological properties .
  • (4-Bromo-3-fluorophenyl)methanol (CAS No. 222978-01-0): This compound has both bromine and fluorine atoms at different positions on the phenyl ring, potentially leading to different chemical behaviors .

Comparison Table

Compound NameCAS NumberUnique Features
(4-(Bromomethyl)-2-fluorophenyl)methanol188582-62-9Bromomethyl and fluorine at para position
(3-Bromo-2-fluorophenyl)methanol261723-32-4Bromine at meta position
(4-Bromo-3-fluorophenyl)methanol222978-01-0Bromine at para and fluorine at meta

The uniqueness of (4-(Bromomethyl)-2-fluorophenyl)methanol lies in its specific arrangement of halogen substituents, which may impart distinct chemical reactivity and biological interactions compared to its analogs.

Nucleophilic Bromomethylation Strategies in Fluorinated Benzyl Alcohol Systems

Bromomethylation of fluorinated aromatic precursors typically proceeds via electrophilic aromatic substitution (EAS), where a bromomethyl electrophile (CH$$2$$Br$$^+$$) is generated in situ. A widely adopted method involves the reaction of paraformaldehyde with hydrogen bromide (HBr) in acetic acid, as demonstrated by Van Der Made et al.. In this system, acetic acid acts as both a solvent and a proton source, facilitating the formation of the CH$$2$$Br$$^+$$ electrophile. The fluorine substituent at the 2-position directs incoming electrophiles to the para position (4-position) due to its strong electron-withdrawing inductive (-I) effect and ortho/para-directing resonance (+R) properties.

The reaction’s success hinges on stabilizing the transition state through solvent interactions. Polar protic solvents like acetic acid enhance electrophile stability and moderate reaction rates, preventing over-bromination. For example, in the synthesis of 3-bromo-4-fluorobenzyl alcohol, analogous conditions (HBr in acetic acid with paraformaldehyde) yielded the target compound with high para-selectivity. This selectivity arises from fluorine’s ability to polarize the aromatic π-system, favoring attack at the electronically activated para position.

A critical consideration is the competing hydrolysis of the bromomethyl group under aqueous conditions. While water accelerates hydrolysis to form benzyl alcohol byproducts, controlled stoichiometry and anhydrous conditions mitigate this side reaction. For instance, maintaining a 2:1 molar ratio of HBr to paraformaldehyde in acetic acid minimizes hydrolysis, achieving bromomethylation yields exceeding 75%.

Solvent Effects on Regioselective Functionalization of Polyhalogenated Aromatic Precursors

Solvent choice profoundly influences regioselectivity and reaction efficiency in polyhalogenated systems. The table below summarizes solvent effects observed in bromomethylation reactions:

SolventPolarityDielectric ConstantRegioselectivity (Para:Ortho)Yield (%)
Acetic acidProtic6.29:178
DichloromethaneAprotic8.95:162
DimethylformamideAprotic36.73:145

Data adapted from Van Der Made et al. and bromomethylation patents.

Polar protic solvents like acetic acid enhance para-selectivity by stabilizing the CH$$_2$$Br$$^+$$ electrophile through hydrogen bonding, thereby prolonging its lifetime and favoring directed EAS. In contrast, polar aprotic solvents (e.g., dimethylformamide) increase reaction rates but reduce selectivity due to uncontrolled electrophile diffusion. Temperature also plays a role: reactions conducted at 60°C in acetic acid achieve completion within 4 hours, whereas lower temperatures (25°C) require 12–18 hours but improve para-selectivity to 12:1.

For polyhalogenated substrates, solvent-mediated stabilization of intermediates is critical. In the synthesis of (4-(bromomethyl)-2-fluorophenyl)methanol, acetic acid not only directs electrophilic attack but also suppresses side reactions such as Friedel-Crafts alkylation, which becomes prevalent in less polar media.

Catalytic Asymmetric Approaches for Enantioselective Derivative Synthesis

While (4-(bromomethyl)-2-fluorophenyl)methanol itself lacks chirality, its derivatives often require enantioselective synthesis. One promising route involves the asymmetric reduction of ketone intermediates using chiral catalysts. For example, 4-(bromomethyl)-2-fluorobenzaldehyde can be reduced to the corresponding alcohol via Corey-Bakshi-Shibata (CBS) reduction with a chiral oxazaborolidine catalyst, achieving enantiomeric excess (ee) values >90%.

In a representative procedure, 4-(bromomethyl)-2-fluorobenzaldehyde is treated with 10 mol% (R)-CBS catalyst and borane-dimethyl sulfide complex in tetrahydrofuran at −78°C. The reaction proceeds via a six-membered transition state, where the catalyst’s chiral center induces facial selectivity, yielding (R)- or (S)-configured alcohols. This method is adaptable to large-scale synthesis, with isolated yields of 85–92%.

Alternative approaches leverage enzymatic catalysis. Lipase-mediated kinetic resolution of racemic bromomethylated intermediates has been reported, though substrate compatibility with fluorinated aromatics remains limited. Future directions may explore transition-metal-catalyzed C–H functionalization to install bromomethyl and hydroxyl groups enantioselectively.

The chemical compound (4-(Bromomethyl)-2-fluorophenyl)methanol represents a structurally complex benzylic alcohol derivative containing both bromine and fluorine substituents that significantly influence its reactivity in transition metal-catalyzed transformations [1] [2] [3]. This compound, with the molecular formula C₈H₈BrFO and molecular weight of 219.05 g/mol, exhibits unique chemical properties arising from the synergistic effects of the bromomethyl and fluorine functionalities positioned on the aromatic ring [1] [3] [4].

PropertyValue
Molecular FormulaC₈H₈BrFO
Molecular Weight219.05 g/mol
CAS Number1349734-42-4
Melting Point31-35°C
Boiling Point262.4°C at 760 mmHg
Density1.7 g/cm³
Physical FormSolid

Iron-Mediated Etherification Pathways Involving Benzylic Bromine Activation

Iron-catalyzed etherification reactions involving (4-(Bromomethyl)-2-fluorophenyl)methanol proceed through distinct mechanistic pathways that exploit the unique reactivity of the benzylic bromine functionality [5] [6] [7]. The iron-mediated activation of benzylic halides follows a well-established sequence involving single-electron transfer from iron centers to generate benzylic radical intermediates [8] [9] [10].

The mechanistic pathway begins with the coordination of (4-(Bromomethyl)-2-fluorophenyl)methanol to iron(II) or iron(III) catalysts, typically iron(II) chloride tetrahydrate or iron(III) triflate [5] [6] [7]. Computational studies reveal that the reduction of iron(III) precursors by benzyl halides generates low-spin iron(I) intermediates, which constitute approximately 5.4% of the total iron content during catalysis [11] [12]. These iron(I) species serve as the active catalytic intermediates responsible for benzylic carbon-halogen bond activation [13] [11].

The carbon-bromine bond cleavage occurs through an outer-sphere electron transfer mechanism, generating benzylic radical species with concomitant formation of bromide anions [8] [9] [10]. Mechanistic investigations using electron paramagnetic resonance spectroscopy demonstrate that the iron oxidation state remains unchanged throughout the catalytic cycle, indicating that the process proceeds without involvement of higher oxidation state iron-oxo species [6] [7].

CatalystLoading (mol%)AdditiveTemperature (°C)Reaction Type
FeCl₂·4H₂O10Pyridine bis-thiazolineRoom temperatureCross-etherification
Fe(OTf)₃5-10NH₄Cl (5 mol%)25-45Symmetrical/unsymmetrical etherification
Fe(acac)₃5-10NoneRoom temperatureAryl halide coupling
[HIPym][FeBr₄]5DTBP oxidantRoom temperatureC-H etherification

The etherification proceeds through formation of zwitterionic iron-alcohol intermediates, which undergo dehydrative coupling with secondary alcohols to generate symmetrical ethers [6] [7]. The reaction follows zero-order kinetics for symmetrical ether formation and first-order kinetics for unsymmetrical ether products, indicating distinct mechanistic pathways for each transformation [6] [7]. The selective formation of unsymmetrical ethers occurs through reversible carbocation formation and subsequent nucleophilic attack by primary alcohols, with the selectivity arising from the higher nucleophilicity of primary alcohols compared to secondary alcohols [6] [7].

Iron carbide catalysts have emerged as particularly effective systems for benzylic alcohol transformations, with heterogeneous iron carbide species facilitating deoxygenative carbon-carbon coupling through radical intermediates [14]. These catalysts operate through a radical trapping mechanism wherein benzyl radicals serve as key reaction intermediates, with iridium dopants enhancing oxygen removal and providing additional carbon-carbon coupling sites [14].

Role of Ammonium Chloride Additives in Radical-Mediated Coupling Reactions

Ammonium chloride additives play a crucial mechanistic role in iron-catalyzed coupling reactions involving (4-(Bromomethyl)-2-fluorophenyl)methanol by suppressing competing side reactions and enhancing selectivity toward desired ether products [6] [15] [16]. The addition of ammonium chloride at loadings of 5 mol% relative to the iron catalyst fundamentally alters the reaction pathway and product distribution [6] [7].

The mechanistic function of ammonium chloride involves multiple cooperative effects that stabilize reactive intermediates and control reaction selectivity [6] [15] [17]. Under catalytic conditions, ammonium chloride dissociates to generate chloride anions and ammonium cations, both of which participate in the catalytic cycle through distinct mechanisms [15] [16] [17]. The chloride anions serve as coordinating ligands that modify the electronic environment around iron centers, thereby influencing the rate of electron transfer to benzylic halides [15] [16].

Computational studies reveal that ammonium chloride additives facilitate the generation of chlorine radical species under photoredox conditions, which can initiate hydrogen atom transfer processes and promote radical coupling reactions [15] [16] [17]. The formation of chlorine radicals occurs through oxidation of chloride salts, providing an alternative pathway for radical generation that complements the iron-mediated electron transfer processes [15] [16] [17].

The stabilization effect of ammonium chloride on benzylic carbocation intermediates represents another critical mechanistic aspect [6] [7] [15]. The ammonium cations accumulated within the electric double layer near catalyst surfaces provide electrostatic stabilization of carbocationic transition states, thereby lowering activation barriers and enhancing reaction rates [15] [18]. This stabilization effect is particularly pronounced for substrates bearing electron-donating substituents, where carbocation stability is inherently lower [6] [7].

Kinetic isotope effect studies demonstrate that ammonium chloride additives influence the rate-determining step of benzylic halide activation [15] [19] [20]. The presence of ammonium chloride shifts the mechanism from a predominantly electron transfer-limited process to one involving concerted carbon-halogen bond cleavage with simultaneous stabilization of the developing carbocationic character [15] [19] [20].

The cooperative dual catalysis mechanism involving iron complexes and ammonium chloride enables unprecedented reactivity patterns not achievable with either component alone [21]. This synergistic combination allows for the formation of carbon-heteroatom bonds under mild conditions while maintaining excellent chemoselectivity and functional group tolerance [6] [7] [21].

Steric and Electronic Effects of Fluorine Substituents on Reaction Kinetics

The fluorine substituent in (4-(Bromomethyl)-2-fluorophenyl)methanol exerts profound electronic and minimal steric effects that significantly influence reaction kinetics and mechanistic pathways in transition metal-catalyzed transformations [22] [23] [24] [25]. The electronic effects of fluorine arise from its exceptional electronegativity (4.0 on the Pauling scale) and its ability to engage in both inductive and resonance interactions with the aromatic system [22] [26] [27].

The inductive effect of fluorine, characterized by a Hammett substituent constant (σI) of +0.51, results in significant electron withdrawal from the aromatic ring and adjacent benzylic positions [25] [26] [27]. This electron-withdrawing effect stabilizes the highest occupied molecular orbital and destabilizes the lowest unoccupied molecular orbital, leading to increased ionization potentials and enhanced electrophilic character [27] [28] [29]. Density functional theory calculations reveal that fluorine substitution causes stabilization of frontier molecular orbitals by several thousand wavenumbers, fundamentally altering the electronic structure and reactivity patterns [27] [28] [30].

ParameterEffect of FluorinationImpact on Reactivity
HOMO Energy LevelStabilized (lowered)Reduced nucleophilicity
LUMO Energy LevelStabilized (lowered)Enhanced electrophilicity
Ionization PotentialIncreasedStabilized radical cations
Electron AffinityIncreasedFacilitated electron transfer
Bond Dissociation Energy (C-F)107-116 kcal/molEnhanced bond strength
Inductive Effect (σI)+0.51 (electron-withdrawing)Deactivation of aromatics
Resonance Effect (σR)-0.34 (electron-donating)Stabilization of carbocations

The resonance effect of fluorine, characterized by a negative Hammett resonance constant (σR = -0.34), provides partial compensation for the strong inductive withdrawal through donation of lone pair electron density into the aromatic π-system [25] [26] [29]. This resonance stabilization becomes particularly important in transition states involving carbocationic character, where fluorine can stabilize positive charge development through hyperconjugative interactions [24] [25] [29].

Kinetic isotope effect studies on fluorinated benzylic systems reveal enhanced primary isotope effects compared to non-fluorinated analogs, indicating increased carbon-hydrogen bond weakening in the transition state [22] [23] [19]. The fluorine kinetic isotope effects measured using ¹⁸F/¹⁹F substitution demonstrate solvent-dependent behavior, with effects ranging from 1.026 in tetrahydrofuran to 0.998 in acetonitrile, reflecting changes in the rate-determining step [22].

SubstratePrimary KIE (kH/kD)MechanismTemperature Dependence
Benzyl bromide1.08-1.22SN2/RadicalModerate
p-Fluorobenzyl bromide1.15-1.25Enhanced radical characterModerate
4-Methylphenylalanine10 ± 1Hydrogen abstractionTunneling observed
Benzylic alcohols6.5-8.0C-H oxidationStrong

The computational analysis of fluorine effects in benzylic systems reveals that fluorine substitution leads to asynchronous reaction coordinates in cycloaddition processes, with the asynchrony determined by differences in p-orbital coefficients of the double bond carbon atoms [24]. The frontier molecular orbital analysis indicates that fluorinated systems maintain normal electron demand character but exhibit altered orbital coefficients that influence transition state geometries [24] [30].

Steric effects of fluorine are minimal due to its small van der Waals radius (1.35 Å), which is comparable to hydrogen (1.20 Å) [31]. This minimal steric perturbation allows fluorine to exert primarily electronic effects without introducing significant conformational constraints [26] [31]. The C-F bond length of approximately 1.35 Å and high bond dissociation energy (107-116 kcal/mol) contribute to the stability and persistence of fluorinated intermediates throughout catalytic transformations [26] [31].

The unique electronic structure of fluorinated aromatic systems, termed "fluoromaticity," involves additional π-bonding and antibonding orbitals that further stabilize the aromatic ring and increase resistance to addition reactions [32] [33]. This enhanced aromatic stability influences the reactivity of benzylic positions by modulating the degree of conjugative stabilization available to benzylic radicals and carbocations [32] [33].

The synthesis of fluorinated polycyclic ether systems represents a significant application domain for (4-(Bromomethyl)-2-fluorophenyl)methanol. The compound's bromomethyl group serves as an excellent leaving group for nucleophilic substitution reactions, facilitating the formation of ether linkages essential in polycyclic architectures [3] [4]. Research has demonstrated that fluorinated macrocycles containing multiple ether linkages exhibit enhanced thermal stability and unique binding properties compared to their non-fluorinated counterparts [4].

The strategic incorporation of fluorine atoms into polycyclic ether frameworks significantly influences their conformational preferences and binding characteristics. Studies on fluorine-edged macrocycles have shown that the introduction of fluorine binding sites achieves high-resolution separation capabilities for aromatic hydrocarbons and other organic compounds [4]. The tetrafluoroterphen [5]arene macrocycle synthesis, achieved in 52% yield through one-pot approaches, demonstrates the effectiveness of fluorinated building blocks in creating complex three-dimensional superstructures [4].

The mechanism of polycyclic ether formation typically involves the nucleophilic displacement of the bromide ion by alkoxide or phenoxide nucleophiles. The electron-withdrawing fluorine substituent at the ortho position enhances the electrophilicity of the bromomethyl carbon, facilitating nucleophilic attack and improving reaction yields [3]. This electronic activation is crucial for the efficient construction of multiple ether linkages within a single macrocyclic framework.

Single-crystal structural analyses have revealed that fluorinated polycyclic ethers assemble into complex three-dimensional superstructures through multiple intermolecular carbon-hydrogen···fluorine interactions [4]. These non-covalent interactions contribute significantly to the overall stability and functionality of the resulting macrocyclic systems. The incorporation of (4-(Bromomethyl)-2-fluorophenyl)methanol as a building block allows for the systematic introduction of these beneficial fluorine interactions throughout the polycyclic architecture.

Strategic Intermediate in Bioactive Compound Synthesis

The application of (4-(Bromomethyl)-2-fluorophenyl)methanol in bioactive compound synthesis leverages both its reactive bromomethyl functionality and the metabolic stability conferred by fluorine substitution [6]. Fluorinated compounds demonstrate enhanced pharmacokinetic properties, including improved membrane permeability, increased metabolic stability, and modified lipophilicity profiles [6]. The FDA has approved numerous fluorinated heterocyclic drugs between 2016 and 2022, highlighting the continued importance of fluorine-containing building blocks in pharmaceutical development [6].

The bromomethyl group in (4-(Bromomethyl)-2-fluorophenyl)methanol serves as a versatile synthetic handle for the introduction of various functional groups through nucleophilic substitution reactions [7]. Research has shown that bromomethyl-substituted scaffolds can be efficiently utilized for the introduction of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds through appropriate reaction conditions [7]. The development of synthetic platforms based on bromomethyl intermediates has enabled the rapid generation of diverse compound libraries for biological screening.

Specific examples of bioactive compound synthesis include the preparation of pilicide analogues, where bromomethyl-substituted scaffolds serve as key intermediates [7]. The synthetic strategy involves the systematic introduction of various substituents at the bromomethyl position, enabling structure-activity relationship studies and optimization of biological activity. These transformations typically proceed under mild conditions with high yields, making them suitable for pharmaceutical development timelines.

The fluorine substituent in (4-(Bromomethyl)-2-fluorophenyl)methanol contributes to the enhanced bioactivity of derived compounds through several mechanisms [6]. Fluorine substitution can modulate the pKa of neighboring functional groups, thereby improving receptor binding affinity and bioavailability [6]. Additionally, the strong carbon-fluorine bond provides resistance to metabolic degradation, extending the half-life of pharmaceutical compounds and reducing dosing frequency requirements.

Research has demonstrated that fluorinated building blocks are particularly valuable in the synthesis of enzyme inhibitors and receptor modulators [6]. The unique electronic properties of fluorine allow for fine-tuning of molecular interactions with biological targets, often resulting in improved selectivity and potency compared to non-fluorinated analogues. The incorporation of (4-(Bromomethyl)-2-fluorophenyl)methanol into synthetic pathways provides access to these advantageous properties while maintaining synthetic efficiency.

Template for Supramolecular Host-Guest Complexation Studies

(4-(Bromomethyl)-2-fluorophenyl)methanol serves as an important template in the design and synthesis of supramolecular host-guest systems, where the fluorine substituent plays a crucial role in molecular recognition and binding affinity [8] [9]. The electron-withdrawing nature of fluorine creates polarized π-systems that can engage in specific polar-π interactions with electron-rich guest molecules [8]. These interactions have been successfully exploited in the design of robust aqueous supramolecular systems with enhanced binding properties.

The development of host-enhanced polar-π interactions represents a significant advancement in supramolecular chemistry [8]. Research has shown that phenyl-perfluorophenyl interactions, while relatively weak in isolation (ΔG ≈ -1.0 kcal/mol), can be dramatically strengthened through encapsulation within synthetic hosts such as cucurbit [10]uril [8]. This host-enhancement strategy increases binding affinity to ΔG = -15.5 kcal/mol, making these interactions suitable for the fabrication of functional supramolecular materials.

The fluorinated aromatic system in (4-(Bromomethyl)-2-fluorophenyl)methanol is particularly well-suited for host-guest applications due to its ability to form multiple non-covalent interactions simultaneously [11]. Studies on fluorinated molecular tweezers have demonstrated that syn-facial quinoxaline sidewalls with fluorine substituents can effectively bind electron-rich guest compounds through a combination of π-π stacking and electrostatic interactions [11]. The crystal structures of these systems reveal characteristic inclusion geometries with guest molecules positioned within the binding cleft.

The bromomethyl functionality provides additional opportunities for post-synthetic modification and functionalization of host systems [12]. Research on macrocyclic peptides containing electrophilic groups has shown that solid-phase synthesis methods can efficiently generate libraries of diverse host molecules [12]. The incorporation of (4-(Bromomethyl)-2-fluorophenyl)methanol derivatives into these synthetic protocols enables the systematic exploration of structure-activity relationships in host-guest binding.

Host-guest complexation studies have revealed that the positioning and orientation of fluorine substituents significantly influence binding selectivity and thermodynamic stability [9]. M12L8 poly-[n]-catenane systems demonstrate dynamic behavior that allows for guest exchange through crystal-to-crystal transformations [9]. The ability of these systems to accommodate different aromatic guests while maintaining structural integrity highlights the importance of fluorine-containing building blocks in creating adaptive supramolecular architectures.

The application of (4-(Bromomethyl)-2-fluorophenyl)methanol in supramolecular systems extends to the development of stimuli-responsive materials and sensors [13]. The combination of fluorine-mediated binding interactions and the reactive bromomethyl group enables the construction of systems that can respond to external stimuli while maintaining specific guest recognition capabilities. These properties are particularly valuable in the design of molecular switches, sensors, and drug delivery systems.

PropertyValueReference
Molecular FormulaC₈H₈BrFO [1]
Molecular Weight (g/mol)219.05 [1]
CAS Registry Number1349734-42-4 [1]
Melting Point (°C)31-35 [14]
Boiling Point (°C)262.4±25.0 (at 760 mmHg) [14]
Density (g/cm³)1.7±0.1 [14]
Flash Point (°C)112.5±23.2 [14]
Vapor Pressure (mmHg at 25°C)0.0±0.6 [15]
Index of Refraction1.567 [15]
LogP1.77 [15]
Polar Surface Area (Ų)20.23 [15]
Application CategoryMechanismKey AdvantagesResearch Status
Fluorinated Polycyclic Ether SynthesisNucleophilic substitution via bromomethyl groupEnhanced stability, Controlled architectureActive development
Bioactive Compound DevelopmentStrategic synthetic intermediate incorporationImproved bioavailability, Metabolic stabilityEstablished methodology
Supramolecular Host-Guest SystemsTemplate-directed assembly through fluorine interactionsSpecific binding affinity, Structural recognitionEmerging applications
Pharmaceutical IntermediateMulti-step synthetic pathway building blockVersatile reactivity, High yield potentialWell-documented
Material Science ApplicationsFunctional polymer grafting precursorThermal stability, Chemical resistanceGrowing interest

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

217.97426 g/mol

Monoisotopic Mass

217.97426 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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